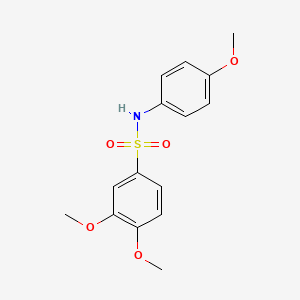
1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mechanism of Action
CPP binds to the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor at the glycine-binding site and blocks the channel pore, preventing the influx of calcium ions. This inhibition of the this compound receptor leads to a decrease in synaptic plasticity and a reduction in the strength of neuronal connections. The blockade of the this compound receptor by CPP has been shown to have both acute and long-term effects on neuronal function.
Biochemical and Physiological Effects:
CPP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CPP can inhibit the induction of long-term potentiation (LTP) in hippocampal slices, which is a cellular model of learning and memory. In vivo studies have shown that CPP can produce analgesia in animal models of chronic pain. CPP has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP in research is its potency and selectivity as an 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor antagonist. This allows researchers to investigate the specific functions of the this compound receptor without affecting other receptor systems. However, one limitation of CPP is its relatively short duration of action, which requires frequent dosing in experiments. Another limitation is the potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on CPP and the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor. One area of interest is the role of the this compound receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective this compound receptor antagonists for therapeutic use. Additionally, further research is needed to elucidate the complex interactions between the this compound receptor and other neurotransmitter systems in the brain.
Synthesis Methods
CPP can be synthesized by reacting 3-chlorobenzoyl chloride with cyclopentylamine and piperidinecarboxylic acid in the presence of a base. The reaction yields CPP as a white crystalline solid with a melting point of 149-150°C. The purity of CPP can be further improved by recrystallization from a suitable solvent.
Scientific Research Applications
CPP has been widely used as a research tool to study the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor and its role in various physiological and pathological processes. CPP is a potent and selective antagonist of the this compound receptor, which allows researchers to investigate the specific functions of this receptor. CPP has been used to study the role of the this compound receptor in synaptic plasticity, learning and memory, pain perception, and drug addiction.
properties
IUPAC Name |
1-(3-chlorobenzoyl)-N-cyclopentylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-15-5-3-4-14(12-15)18(23)21-10-8-13(9-11-21)17(22)20-16-6-1-2-7-16/h3-5,12-13,16H,1-2,6-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBRMYJKKVGQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
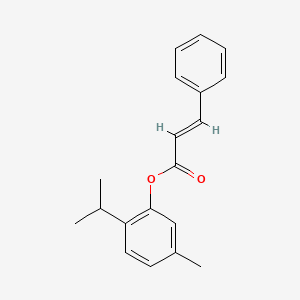
![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
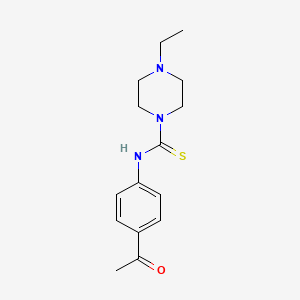
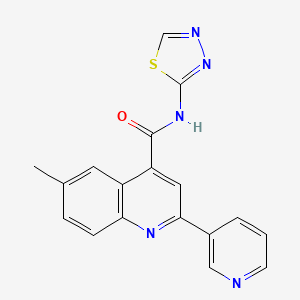
![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)
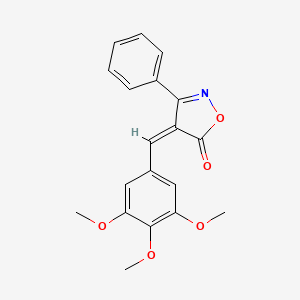
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
